molecular formula C14H16N4O2S B294254 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294254
M. Wt: 304.37 g/mol
InChI Key: VPHRTAMTQYNFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMBT belongs to the class of triazolo-thiadiazoles and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. Studies have shown that 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have potential as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for research on 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential therapeutic effects. Additionally, research on the use of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in materials science and catalysis is ongoing and may lead to new applications for this compound in the future.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research articles. One of the most commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde and 3-ethyl-1,2,4-triazol-5-thiol in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 6-(3,4-Dimethoxybenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4O2S/c1-4-12-15-16-14-18(12)17-13(21-14)8-9-5-6-10(19-2)11(7-9)20-3/h5-7H,4,8H2,1-3H3

InChI Key

VPHRTAMTQYNFET-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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